molecular formula C11H16O4 B14577272 1-(4-Hydroxy-3-methoxyphenyl)butane-2,3-diol CAS No. 61152-61-2

1-(4-Hydroxy-3-methoxyphenyl)butane-2,3-diol

Cat. No.: B14577272
CAS No.: 61152-61-2
M. Wt: 212.24 g/mol
InChI Key: ZHTJWNGPKPVODR-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methoxyphenyl)butane-2,3-diol is an organic compound with the molecular formula C11H14O4 It is a derivative of phenylbutane and contains both hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)butane-2,3-diol can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. The reaction typically involves the use of a strong electrophile, such as a bromine cation, which forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3-methoxyphenyl)butane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Hydroxy-3-methoxyphenyl)butane-2,3-diol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)butane-2,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby providing antioxidant benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Hydroxy-3-methoxyphenyl)butane-2,3-diol is unique due to its specific combination of hydroxyl and methoxy groups on the phenylbutane backbone. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61152-61-2

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)butane-2,3-diol

InChI

InChI=1S/C11H16O4/c1-7(12)10(14)5-8-3-4-9(13)11(6-8)15-2/h3-4,6-7,10,12-14H,5H2,1-2H3

InChI Key

ZHTJWNGPKPVODR-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC1=CC(=C(C=C1)O)OC)O)O

Origin of Product

United States

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